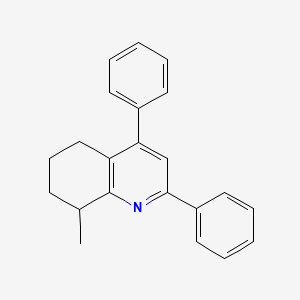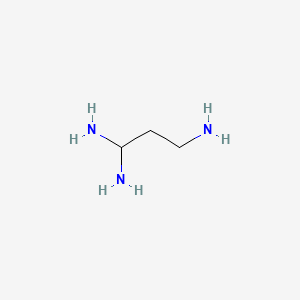
Propane-1,1,3-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,1,3-triamine is an organic compound with the molecular formula C3H11N3 It is a triamine, meaning it contains three amine groups (-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: Propane-1,1,3-triamine can be synthesized through a nitro-Mannich reaction involving dibenzylamine, nitromethane, and paraformaldehyde, followed by catalytic reduction-debenzylation using Pearlman’s catalyst. This method yields the desired triamine in approximately 73% over two steps .
Industrial Production Methods: Industrial production of this compound involves the reaction of ammonia with acrylonitrile in the presence of a molecular sieve catalyst to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation without isolation and purification to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Propane-1,1,3-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products:
Oxidation: Produces corresponding oxides and amides.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of propane-1,1,3-triamine involves its ability to form stable complexes with metal ions such as palladium(II). These complexes can interact with biological molecules like amino acids, peptides, and DNA, potentially inhibiting their normal functions. The formation of these complexes is a stepwise process, where this compound first binds to the metal ion, followed by the binding of secondary ligands .
Comparison with Similar Compounds
Propane-1,2,3-triamine: Another triamine with a similar structure but different positioning of the amine groups.
2-Methyl-2-aminomethylpropane-1,3-diamine: Contains an additional methyl group, affecting its basicity and reactivity.
2-Ethyl-2-aminomethylpropane-1,3-diamine: Contains an ethyl group, influencing its chemical properties.
Uniqueness: Propane-1,1,3-triamine is unique due to its specific arrangement of amine groups, which affects its reactivity and ability to form stable complexes with metal ions
Properties
CAS No. |
37960-66-0 |
|---|---|
Molecular Formula |
C3H11N3 |
Molecular Weight |
89.14 g/mol |
IUPAC Name |
propane-1,1,3-triamine |
InChI |
InChI=1S/C3H11N3/c4-2-1-3(5)6/h3H,1-2,4-6H2 |
InChI Key |
XNYADZUHUHIGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


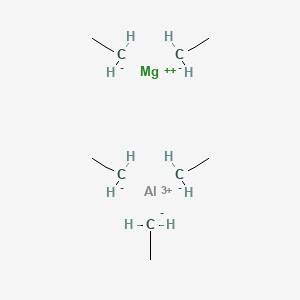
![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

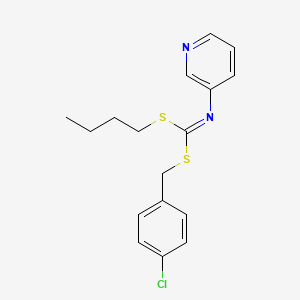
![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
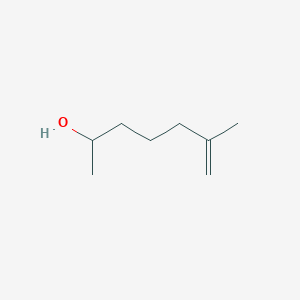
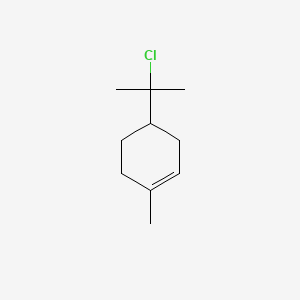
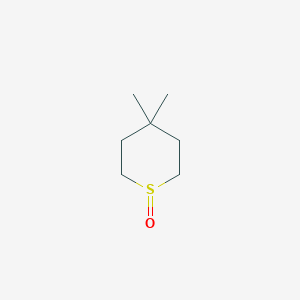

![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
